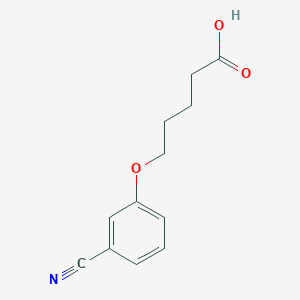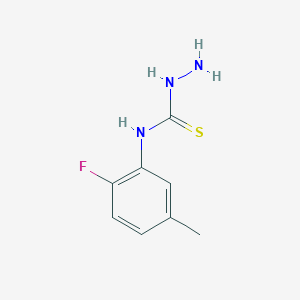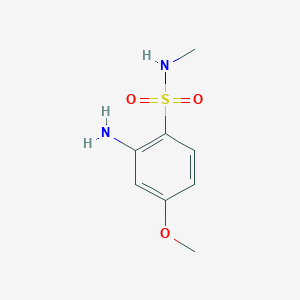
2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
説明
“2-amino-4-methoxy-N-methylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C8H12N2O3S . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “2-amino-4-methoxy-N-methylbenzene-1-sulfonamide” consists of a benzene ring substituted with an amino group, a methoxy group, and a N-methylsulfonamide group .Physical And Chemical Properties Analysis
“2-amino-4-methoxy-N-methylbenzene-1-sulfonamide” is a solid at room temperature . It has a molecular weight of 216.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Antitumor Applications
Sulfonamide compounds, including those structurally related to "2-amino-4-methoxy-N-methylbenzene-1-sulfonamide," have been evaluated for their antitumor activities. High-throughput screening and cell-based antitumor screens have identified certain sulfonamides as potent cell cycle inhibitors, leading to their progression into clinical trials. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, indicating their potential as oncolytic small molecules. The use of high-density oligonucleotide microarray analysis has further characterized these sulfonamides based on gene expression changes, shedding light on the drug-sensitive cellular pathways (Owa et al., 2002).
Enzyme Inhibition
Several sulfonamides, including derivatives structurally similar to "2-amino-4-methoxy-N-methylbenzene-1-sulfonamide," have shown efficacy as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. This specificity suggests potential applications as antitumor agents, given the enzyme's role in regulating pH in tumor cells and thus influencing their growth and metastasis. The inhibition profile of these compounds against carbonic anhydrase IX, compared to other isozymes, highlights the possibility of designing more potent and selective inhibitors (Ilies et al., 2003).
Environmental Degradation of Antibiotics
Research has also explored the environmental degradation of sulfonamide antibiotics, including pathways initiated by microbial action. For instance, studies on Microbacterium sp. strain BR1 have revealed an unusual degradation pathway for sulfamethoxazole, involving ipso-hydroxylation followed by fragmentation, indicating a microbial strategy to eliminate these compounds from the environment. This process results in the release of sulfite and other transformation products, providing insights into the biodegradation of sulfonamides in natural settings (Ricken et al., 2013).
Role in Drug Design
Sulfonamides, including those related to "2-amino-4-methoxy-N-methylbenzene-1-sulfonamide," play a critical role in drug design due to their presence in many marketed drugs across various therapeutic classes. Their utility stems from their ability to mimic the natural substrates of enzymes or to act as isosteres for bioactive molecules, thereby modulating biological activity. The sulfonamide group's versatility in medicinal chemistry underscores its importance in the development of new therapeutic agents (Kalgutkar et al., 2010).
特性
IUPAC Name |
2-amino-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(13-2)5-7(8)9/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWWTCXIXHPJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-methoxy-N-methylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)



![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)

![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)
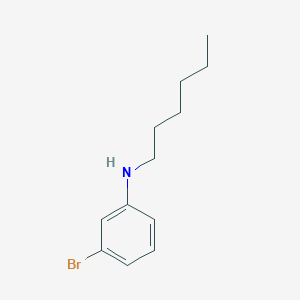
![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)
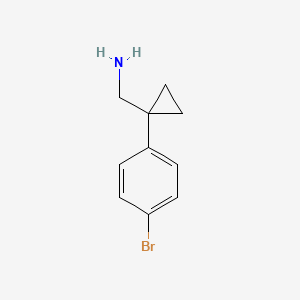
![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)
